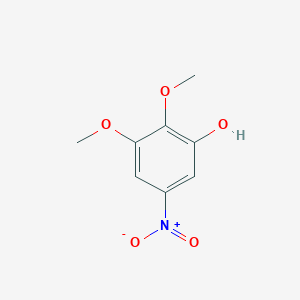

2,3-Dimethoxy-5-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethoxy-5-nitrophenol is an organic compound with the chemical formula C8H9NO5. It is a yellow crystalline solid that is non-volatile at room temperature and has a melting point of about 116-117°C . This compound is soluble in solvents such as ethanol and dimethylformamide . It is often used as an important intermediate in organic synthesis, particularly in the preparation of biologically active compounds, dyes, and photoluminescent materials .

Méthodes De Préparation

The preparation of 2,3-Dimethoxy-5-nitrophenol can be achieved through a substitution reaction of 3-nitrophenol. Specifically, 3-nitrophenol is reacted with methanol under basic conditions . The reaction generally requires a longer reaction time and an appropriate reaction temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

2,3-Dimethoxy-5-nitrophenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,3-Dimethoxy-5-nitrophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the synthesis of biologically active molecules.

Medicine: It is involved in the preparation of certain medicaments.

Industry: It is useful as a dye and in photoluminescent materials.

Mécanisme D'action

The mechanism by which 2,3-Dimethoxy-5-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and solubility. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2,3-Dimethoxy-5-nitrophenol can be compared with other similar compounds such as:

- 2,4-Dimethoxy-5-nitrophenol

- 2,3-Dimethoxy-4-nitrophenol

- 2,3-Dimethoxy-6-nitrophenol

These compounds share similar structural features but differ in the position of the nitro and methoxy groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which affects its solubility, melting point, and reactivity .

Activité Biologique

2,3-Dimethoxy-5-nitrophenol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a nitrophenol derivative characterized by the presence of two methoxy groups and a nitro group attached to a phenolic ring. The chemical formula is C9H11NO5, and it has a molecular weight of approximately 197.19 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens.

Case Studies

- Antibacterial Effects :

- A study conducted on various nitrophenol derivatives, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

- Another investigation highlighted the antifungal properties of the compound against Candida albicans, with an observed MIC of 75 µg/mL. This suggests potential applications in treating fungal infections .

Antioxidant Activity

Antioxidant assays have indicated that this compound possesses considerable free radical scavenging activity.

Research Findings

- DPPH Radical Scavenging Assay :

- FRAP Assay :

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Mechanism of Action :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2,3-dimethoxy-5-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOOWDMYYNFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624841 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32905-09-2 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.